REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[K+].[Cl:10][C:11]([Cl:15])=[C:12]([F:14])[F:13].ClC(F)=C(Cl)F>CC(C)=O>[Cl:10][CH:11]([Cl:15])[C:12]([F:14])([F:13])[O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|
|
Name
|
|
Quantity
|
94 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=C(F)F)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=C(F)Cl)F
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
In a 500 ml stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction flask
|
Type
|
CUSTOM
|
Details
|
equipped with thermometer, air condenser
|
Type
|
STIRRING
|
Details
|
After the mixture was stirred for one-half hour at 10° C.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at about 10-12° C
|
Type
|
CUSTOM
|
Details
|
a rapid reaction
|
Type
|
TEMPERATURE
|
Details
|
increased the temperature to 50° C
|
Type
|
TEMPERATURE
|
Details
|
to cool the reaction mixture to 10° C. rapidly
|
Type
|
STIRRING
|
Details
|
After stirring overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
CUSTOM
|
Details
|
the oil layer was separated
|
Type
|
WASH
|
Details
|
The oil layer was washed with bicarbonate of soda solution and with water
|
Type
|
CUSTOM
|
Details
|
the nearly colorless organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over desiccant-grade magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
the organic layer was filtered
|
Type
|
CUSTOM
|
Details
|
to give the first-step product
|
Name
|
|
Type
|
|
Smiles
|
ClC(C(OC1=CC=CC=C1)(F)F)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |